Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and significant applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position .
Mechanism of Action
Target of Action
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound with a complex mechanism of action. Related pyrazolo-pyrimidine compounds have been found to inhibit several important proteins, such as cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Mode of Action
It is known that related pyrazolo-pyrimidine compounds interact with their targets by binding to the active sites of these proteins, thereby inhibiting their function .
Biochemical Pathways
Related pyrazolo-pyrimidine compounds have been found to affect various biochemical pathways, including those involved in cell cycle regulation, viral replication, inflammation, and oxidative stress .
Result of Action
Related pyrazolo-pyrimidine compounds have been found to have various effects, including inhibition of cell proliferation, reduction of viral replication, modulation of inflammatory responses, and reduction of oxidative stress .
Biochemical Analysis
Cellular Effects
Some pyrazolopyridine derivatives have been found to exhibit cytotoxic effects on certain cell lines .
Molecular Mechanism
Some pyrazolopyridines have been found to inhibit cell proliferation and phosphorylation of Akt/PKB, a downstream marker of PI3 kinase activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Pyrazolopyridines have been found to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through a cyclocondensation mechanism, forming the desired pyrazolo[1,5-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridines: These have a different fusion pattern of the pyrazole and pyridine rings.
Pyrazolo[4,3-c]pyridines: Another variation in the fusion pattern of the rings.
Uniqueness: Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is unique due to its specific fusion pattern and the presence of the ethyl ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQOGGBMUMELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.